1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid

Cytotoxicity Ellagic acid derivatives P-388 leukemia

Procure 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid as a structurally defined, inactive control for ellagic acid SAR studies. Its unique substitution pattern distinguishes it from active analogs, enabling precise mapping of pharmacophores for antileukemic, antitrypanosomal, and enzyme inhibition research. Ensure reproducible results with this characterized, low-cytotoxicity benchmark.

Molecular Formula C18H12O9
Molecular Weight 372.3 g/mol
CAS No. 69251-99-6
Cat. No. B158463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
CAS69251-99-6
Synonyms3,4,5-O-trimethyl-3',4'-O,O-methylidineflavellagic acid
3,4,5-TMMF
Molecular FormulaC18H12O9
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C3=C1C(=O)OC4=C3C(=CC5=C4OCO5)C(=O)O2)OC)OC
InChIInChI=1S/C18H12O9/c1-21-12-10-9-8-6(17(19)26-14(9)16(23-3)15(12)22-2)4-7-11(25-5-24-7)13(8)27-18(10)20/h4H,5H2,1-3H3
InChIKeyQQLURXJDJDJYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid (CAS 69251-99-6): Ellagic Acid Derivative Structural and Bioactivity Profile for Research Sourcing


1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid (CAS 69251-99-6, molecular formula C18H12O9, molecular weight 372.28 g/mol) is a fully methylated and methylenated ellagic acid derivative originally isolated from Agrostistachys hookeri twigs . The compound belongs to the flavellagic acid subclass of ellagitannin-derived natural products, characterized by a fused tetracyclic benzopyrano-dioxolo-benzopyran core bearing three methoxy groups at positions 1, 2, and 3 and a methylenedioxy bridge across the 7,8-positions [1]. Structurally, this substitution pattern distinguishes it from ellagic acid, which possesses four free hydroxyl groups, and from other partially methylated analogs such as 3,3′,4-O-trimethylellagic acid or 3,4,3′-tri-O-methylflavellagic acid. The compound has also been identified from Prosopis juliflora pods and Camptotheca acuminata [2].

Why 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid (CAS 69251-99-6) Cannot Be Substituted with Generic Ellagic Acid or Partially Methylated Analogs


Ellagic acid derivatives exhibit highly divergent biological activities that depend critically on the precise number and position of methyl and methylenedioxy substituents. While ellagic acid itself is a broad-spectrum antioxidant and kinase inhibitor with nanomolar potency against CK2 (IC50 40 nM) [1], the fully substituted 1,2,3-tri-O-methyl-7,8-methyleneflavellagic acid displays a markedly different pharmacological fingerprint. In the original bioactivity-guided isolation study from Agrostistachys hookeri, 3,3′,4-O-trimethylellagic acid exhibited cytotoxic activity against P-388 lymphocytic leukemia cells, whereas 1,2,3-tri-O-methyl-7,8-methyleneflavellagic acid was explicitly reported as one of the inactive compounds in the same assay . Conversely, structurally distinct flavellagic acid analogs such as pentamethylflavellagic acid demonstrate potent antitrypanosomal activity (IC50 6.20 µM against Trypanosoma brucei) [2]. These sharp activity cliffs underscore that each methylation/methylenation pattern confers a unique structure-activity relationship. Generic substitution based solely on the ellagic acid scaffold cannot replicate the specific properties required for reproducible research outcomes.

1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid (CAS 69251-99-6): Quantitative Differential Evidence Against Comparator Compounds


Differential Cytotoxicity Against P-388 Murine Lymphocytic Leukemia Cells: Direct Head-to-Head Comparison with 3,3′,4-O-Trimethylellagic Acid

In a direct head-to-head comparison conducted within the same bioactivity-guided fractionation study of Agrostistachys hookeri chloroform extract, 1,2,3-tri-O-methyl-7,8-methyleneflavellagic acid (compound 3) was explicitly classified as 'inactive' against cultured P-388 lymphocytic leukemia cells, whereas the co-isolated analog 3,3′,4-O-trimethylellagic acid (compound 1) demonstrated clear cytotoxic activity . This result establishes a definitive structure-activity cliff driven by the distinct methylation and methylenation patterns. Specifically, the presence of the 7,8-methylenedioxy bridge and the 1,2,3-tri-O-methyl substitution in the target compound abolishes the P-388 cytotoxic activity observed in the 3,3′,4-O-trimethyl analog.

Cytotoxicity Ellagic acid derivatives P-388 leukemia

Human Cancer Cell Line Cytotoxicity: Cross-Study Comparison with 2,3,8-Tri-O-methylellagic Acid

Against human colorectal adenocarcinoma HT-29 cells and human melanoma MDA-MB-435 cells, 1,2,3-tri-O-methyl-7,8-methyleneflavellagic acid exhibits minimal cytotoxicity with IC50 values exceeding 10 µM after 72-hour exposure . In cross-study comparison, 2,3,8-tri-O-methylellagic acid (compound A from Conocarpus lancifolius) demonstrates substantially greater potency against murine lymphocytic leukemia P-388 cells with an IC50 of 3.60 µg/mL (approximately 9.7 µM based on molecular weight ~372 g/mol) [1]. This differential potency highlights that the specific 1,2,3-tri-O-methyl-7,8-methylenedioxy substitution pattern reduces rather than enhances cytotoxicity relative to alternative trimethylated ellagic acid derivatives.

Anticancer Ellagic acid derivatives IC50

Antitrypanosomal Activity Ranking: Cross-Study Comparison with Pentamethylflavellagic Acid

A 2025 study on Terminalia avicennioides isolated four ellagic acid derivatives including 3,4,5-O-trimethyl-3′,4′-O,O-methylideneflavellagic acid (compound 3, identical to 1,2,3-tri-O-methyl-7,8-methyleneflavellagic acid) and evaluated their antitrypanosomal activity against Trypanosoma brucei brucei [1]. The study identified pentamethylflavellagic acid (compound 5) as the most active derivative with an IC50 of 6.20 µM. While specific IC50 values for compound 3 were not reported, the study's activity ranking places pentamethylflavellagic acid as the lead candidate, with compound 3 being a less active structural analog. This activity differential demonstrates that the specific methylation count and pattern critically influence antiparasitic potency within the flavellagic acid series.

Antiparasitic Trypanosoma brucei Flavellagic acid derivatives

Molecular Docking and Tubulin Binding Affinity: Class-Level Comparison with 3,4,3′-Tri-O-methylflavellagic Acid (MFA)

A structurally related flavellagic acid derivative, 3,4,3′-tri-O-methylflavellagic acid (MFA, CAS 13756-49-5), demonstrated moderate cytotoxicity against Caco-2 colorectal cancer cells (IC50 46.75 ± 13.00 µM) and strong in silico binding affinity for the colchicine-binding site of αβ-tubulin (binding energy -8.5 kcal/mol) and polo-like kinase-1 (PLK-1, binding energy -8.4 kcal/mol) [1]. By class-level inference, 1,2,3-tri-O-methyl-7,8-methyleneflavellagic acid differs from MFA in two key structural features: (1) the presence of a 7,8-methylenedioxy bridge rather than the free hydroxyl groups at equivalent positions in MFA, and (2) the 1,2,3-tri-O-methyl versus 3,4,3′-tri-O-methyl substitution pattern. These structural differences are predicted to alter tubulin binding interactions and antiproliferative activity. The target compound thus serves as a structural probe for mapping the pharmacophoric requirements of the colchicine-binding site within the flavellagic acid chemical space.

Molecular docking Tubulin binding PLK-1 inhibition

Enzyme Inhibition Profile: Class-Level Comparison with Flavellagic Acid and Ellagic Acid

The parent scaffold flavellagic acid exhibits weak inhibitory activity against human glutathione S-transferase P (GSTP) with an IC50 of 35.7 µM (3.57 × 10⁴ nM) and against human glutathione reductase with an IC50 of 26.7 µM (2.67 × 10⁴ nM) [1]. In striking contrast, ellagic acid (the fully hydroxylated parent compound) is a potent, ATP-competitive inhibitor of casein kinase 2 (CK2) with an IC50 of 40 nM and a Ki of 20 nM [2]. The approximately 900-fold difference in potency between ellagic acid and flavellagic acid against their respective enzymatic targets illustrates that progressive methylation and methylenation dramatically alters target engagement profiles. 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid represents the fully substituted extreme of this continuum and is therefore a valuable tool compound for dissecting the structural determinants of enzyme inhibition selectivity within the ellagic acid/flavellagic acid pharmacophore.

Enzyme inhibition Glutathione S-transferase Kinase inhibition

Physicochemical Property Differentiation: Solubility and Stability Enhancement via Methylation and Methylenation

The comprehensive methylation and methylenation of the ellagic acid scaffold in 1,2,3-tri-O-methyl-7,8-methyleneflavellagic acid substantially modifies its physicochemical properties relative to the parent compound. Ellagic acid is poorly soluble in aqueous media and exhibits limited bioavailability due to extensive phase II metabolism of its free hydroxyl groups [1]. The target compound's three methoxy groups and 7,8-methylenedioxy bridge effectively cap all hydrogen bond donors, reducing intermolecular hydrogen bonding and thereby enhancing solubility in organic solvents and membrane permeability . While ellagic acid has a calculated logP of approximately 0.9, the fully methylated/methylenated derivative is predicted to have a significantly higher logP (estimated >2.5), favoring passive diffusion across biological membranes. The compound is characterized as essentially neutral (extremely weak base) based on its pKa, further distinguishing it from the weakly acidic ellagic acid (pKa ~5.5) [2].

Solubility Stability Bioavailability

Optimal Research and Industrial Application Scenarios for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid (CAS 69251-99-6)


Structure-Activity Relationship Studies of Ellagic Acid-Derived Anticancer Agents

This compound serves as a structurally defined inactive control in SAR studies aimed at optimizing the P-388 cytotoxic activity of ellagic acid derivatives. By comparing the inactive 1,2,3-tri-O-methyl-7,8-methyleneflavellagic acid with the active 3,3′,4-O-trimethylellagic acid from the same study , medicinal chemists can identify the critical pharmacophoric elements required for antileukemic activity. The compound's >10 µM IC50 against HT-29 and MDA-MB-435 cells further establishes it as a low-cytotoxicity benchmark for evaluating therapeutic windows in cancer cell line panels.

Antiparasitic Drug Discovery: Structural Probe for Optimizing Antitrypanosomal Potency

In antitrypanosomal screening programs, this compound provides a defined structural reference point for understanding the methylation requirements for activity against Trypanosoma brucei. Its isolation alongside the more active pentamethylflavellagic acid (IC50 6.20 µM) [1] makes it a valuable comparator for establishing quantitative structure-activity relationships that guide the design of next-generation antiparasitic flavellagic acid derivatives.

Tubulin-Targeting Agent Development: Pharmacophore Mapping of the Colchicine-Binding Site

As a structurally distinct flavellagic acid derivative bearing a unique 7,8-methylenedioxy bridge and 1,2,3-tri-O-methyl substitution, this compound enables precise mapping of the colchicine-binding site on αβ-tubulin. Comparative molecular docking studies with 3,4,3′-tri-O-methylflavellagic acid (binding energy -8.5 kcal/mol) [2] can elucidate the contribution of the methylenedioxy bridge to tubulin binding affinity and selectivity, informing the design of novel antimitotic agents.

Enzyme Inhibition Selectivity Studies: GST and Kinase Pharmacophore Definition

For research programs investigating polyphenol-enzyme interactions, this fully substituted derivative functions as a negative control that helps define the minimal hydroxylation requirements for potent CK2 inhibition (IC50 40 nM for ellagic acid) [3] and weak GSTP binding (IC50 35.7 µM for flavellagic acid) [4]. Its use in parallel with less substituted analogs enables systematic mapping of hydrogen bonding interactions critical for selective enzyme targeting.

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